molecular formula C30H24N2O B5414601 (2E)-1-{[1,1'-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one

(2E)-1-{[1,1'-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one

Cat. No.: B5414601
M. Wt: 428.5 g/mol
InChI Key: KIFCNWJRTXNGKJ-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-{[1,1’-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one is a complex organic molecule featuring a biphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[1,1’-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one typically involves a multi-step process. One common method includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 1,5-diphenyl-3-pyrazolone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity may be explored.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Functionalized biphenyl derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{[1,1’-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functionalizability.

Mechanism of Action

The mechanism by which (2E)-1-{[1,1’-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and pyrazole moieties can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-4-carbaldehyde: A precursor in the synthesis of the target compound.

    1,5-Diphenyl-3-pyrazolone: Another precursor used in the synthesis.

    2,2’-Bipyridyl: A similar biphenyl derivative used as a ligand in coordination chemistry.

Uniqueness

The uniqueness of (2E)-1-{[1,1’-Biphenyl]-4-YL}-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-YL)prop-2-EN-1-one lies in its combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

(E)-3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O/c33-30(26-18-16-24(17-19-26)23-10-4-1-5-11-23)21-20-27-22-29(25-12-6-2-7-13-25)32(31-27)28-14-8-3-9-15-28/h1-21,29H,22H2/b21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFCNWJRTXNGKJ-QZQOTICOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.